molecular formula C13H20O B7935318 2-(3,5-Dimethylphenyl)-2-pentanol

2-(3,5-Dimethylphenyl)-2-pentanol

Cat. No.: B7935318
M. Wt: 192.30 g/mol
InChI Key: SSJCUIFYYVUKHA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-2-pentanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a pentanol chain attached to the second carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-2-pentanol typically involves the reaction of 3,5-dimethylbenzyl chloride with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:

    Formation of Grignard Reagent: [ \text{C}{11}\text{Br} + \text{Mg} \rightarrow \text{C}{11}\text{MgBr} ]

    Grignard Reaction: [ \text{C}{11}\text{MgBr} + \text{C}_8\text{H}_9\text{Cl} \rightarrow \text{C}_8\text{H}_9\text{C}{11}\text{OMgBr} ]

    Hydrolysis: [ \text{C}_8\text{H}_9\text{C}{11}\text{OMgBr} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_9\text{C}{11}\text{OH} + \text{MgBrOH} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation of the phenyl ring using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: [ \text{C}_8\text{H}_9\text{C}{11}\text{OH} + \text{KMnO}_4 \rightarrow \text{C}_8\text{H}_9\text{C}{11}\text{O} + \text{MnO}_2 + \text{KOH} + \text{H}_2\text{O} ]

    Reduction: [ \text{C}_8\text{H}_9\text{C}{11}\text{OH} + \text{LiAlH}_4 \rightarrow \text{C}_8\text{H}_9\text{C}{11}\text{H} + \text{AlH}_3 + \text{LiOH} ]

    Substitution: [ \text{C}_8\text{H}_9\text{C}{11}\text{OH} + \text{Br}_2 \rightarrow \text{C}_8\text{H}_8\text{Br}\text{C}{11}\text{OH} + \text{HBr} ]

Major Products

    Oxidation: 2-(3,5-Dimethylphenyl)-2-pentanone

    Reduction: 2-(3,5-Dimethylphenyl)-pentane

    Substitution: 2-(3,5-Dibromophenyl)-2-pentanol

Scientific Research Applications

2-(3,5-Dimethylphenyl)-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)-2-butanol
  • 2-(3,5-Dimethylphenyl)-2-hexanol
  • 2-(3,5-Dimethylphenyl)-2-propanol

Uniqueness

2-(3,5-Dimethylphenyl)-2-pentanol is unique due to its specific chain length and substitution pattern, which confer distinct physical and chemical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-6-13(4,14)12-8-10(2)7-11(3)9-12/h7-9,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJCUIFYYVUKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=CC(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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